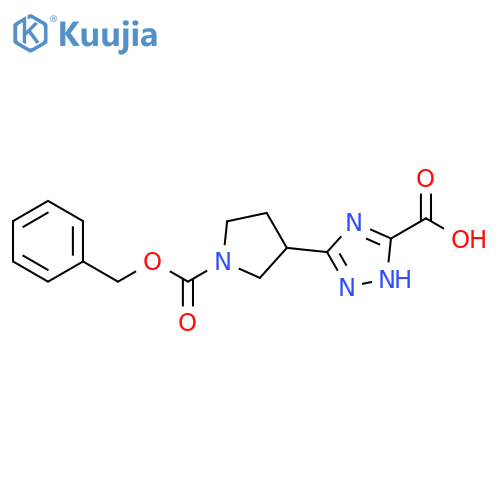Cas no 2060059-58-5 (3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid)

2060059-58-5 structure
商品名:3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid
CAS番号:2060059-58-5
MF:C15H16N4O4
メガワット:316.311943054199
MDL:MFCD30488854
CID:5154144
PubChem ID:131512649
3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,4-Triazole-5-carboxylic acid, 3-[1-[(phenylmethoxy)carbonyl]-3-pyrrolidinyl]-
- 3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid
-
- MDL: MFCD30488854
- インチ: 1S/C15H16N4O4/c20-14(21)13-16-12(17-18-13)11-6-7-19(8-11)15(22)23-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,20,21)(H,16,17,18)
- InChIKey: ZCDYLPHTQITFNM-UHFFFAOYSA-N
- ほほえんだ: N1C(C(O)=O)=NC(C2CCN(C(OCC3=CC=CC=C3)=O)C2)=N1
3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-330962-0.5g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 0.5g |
$849.0 | 2023-09-04 | ||
| Enamine | EN300-330962-1.0g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 1g |
$0.0 | 2023-06-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054581-1g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 95% | 1g |
¥4403.0 | 2023-03-11 | |
| Enamine | EN300-330962-0.25g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 0.25g |
$814.0 | 2023-09-04 | ||
| Enamine | EN300-330962-2.5g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 2.5g |
$1735.0 | 2023-09-04 | ||
| Enamine | EN300-330962-1g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 1g |
$884.0 | 2023-09-04 | ||
| Enamine | EN300-330962-5g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 5g |
$2566.0 | 2023-09-04 | ||
| Enamine | EN300-330962-0.05g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 0.05g |
$744.0 | 2023-09-04 | ||
| Enamine | EN300-330962-10.0g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 10.0g |
$3807.0 | 2023-02-23 | ||
| Enamine | EN300-330962-0.1g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 0.1g |
$779.0 | 2023-09-04 |
3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid 関連文献
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
2060059-58-5 (3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid) 関連製品
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
